2-bromo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
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Overview
Description
2-bromo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the bromination of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4,5,6,7-tetrahydro-1H-1,3-benzodiazole.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzodiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Reduction: 4,5,6,7-tetrahydro-1H-1,3-benzodiazole.
Oxidation: Benzodiazole derivatives with different functional groups.
Scientific Research Applications
2-bromo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-bromo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1H-1,3-benzodiazole: Lacks the bromine atom, making it less reactive in substitution reactions.
2-chloro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
2-iodo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
2-bromo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
937636-69-6 |
---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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